1-(2-Fluoro-4-methyl-phenyl)-ethylamine
Description
Systematic Nomenclature and Structural Identification
IUPAC Nomenclature and Isomeric Considerations
1-(2-Fluoro-4-methyl-phenyl)-ethylamine is a primary amine where the ethylamine group (CH2CH2NH2) is substituted at the nitrogen atom by a 2-fluoro-4-methylphenyl moiety. The IUPAC name adheres to the following hierarchy:
- Parent chain : Ethylamine (ethan-1-amine)
- Substituent : 2-fluoro-4-methylphenyl group (C6H4FCH3)
- Attachment point : Nitrogen atom of ethylamine
The substituents on the phenyl ring are numbered to prioritize the lowest possible locants. The fluorine atom occupies position 2, and the methyl group occupies position 4 relative to the point of attachment (position 1) to the ethylamine backbone. This numbering minimizes the sum of substituent positions (2 + 4 = 6), ensuring compliance with IUPAC rules.
Key structural features :
| Feature | Description |
|---|---|
| Core structure | Ethylamine backbone with phenyl substitution |
| Functional groups | Primary amine, aromatic fluorine, methyl |
| Stereochemistry | Achromatic due to lack of stereocenters |
No geometric or stereoisomerism exists in this compound, as the phenyl substituents and ethylamine group lack chiral centers or unsaturated bonds susceptible to E/Z isomerism.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C9H12FN , derived from:
- Ethylamine : C2H7N
- 2-Fluoro-4-methylphenyl : C7H6F (C6H5 → C7H6FCH3)
| Component | Contribution to formula |
|---|---|
| Carbon | 9 atoms (C2 + C7) |
| Hydrogen | 12 atoms (H7 + H5 + H0) |
| Nitrogen | 1 atom |
| Fluorine | 1 atom |
The molecular weight is calculated as:
$$
(12 \times 9) + (1 \times 12) + (14 \times 1) + (19 \times 1) = 108 + 12 + 14 + 19 = 153.2 \, \text{g/mol}
$$
This matches experimental data from PubChem entries.
Crystallographic Characterization of the β-Fluorinated Phenethylamine Backbone
Crystallographic studies of analogous β-fluoroamide derivatives reveal critical insights into the conformational preferences of fluorinated phenethylamines. In these systems, the fluorine atom at the β-position exerts a stereoelectronic influence, favoring a gauche conformation between the fluorine, adjacent carbon, and nitrogen atoms.
Key Crystallographic Observations
Dihedral Angle Analysis
Hydrogen Bonding and Packing
- The primary amine group participates in intermolecular hydrogen bonding, as observed in related phenethylamine derivatives.
- Crystal packing is influenced by aromatic π-π interactions between phenyl groups, though fluorine’s electronegativity weakens these interactions compared to non-fluorinated analogs.
| Parameter | Value/Description |
|---|---|
| Dihedral angle | −46.9° (F−Cβ−Cα−N) in β-fluoroamides |
| Hydrogen bonding | N–H···O interactions |
| Aromatic interactions | Reduced π-π stacking due to fluorine |
Structure
2D Structure
Properties
IUPAC Name |
1-(2-fluoro-4-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5,7H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYGWJREJLLXFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-4-methyl-phenyl)-ethylamine typically involves the reaction of 2-fluoro-4-methylbenzaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the ethylamine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-4-methyl-phenyl)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the ethylamine group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(2-Fluoro-4-methyl-phenyl)-ethylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-methyl-phenyl)-ethylamine involves its interaction with specific molecular targets and pathways. The fluorine atom and ethylamine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key differentiator is the combination of 2-fluoro and 4-methyl substituents. Below is a comparative analysis of structurally related phenyl ethylamines:
Key Observations :
Physicochemical Properties
Environmental and Regulatory Considerations
- Persistence/Bioaccumulation: Fluorinated compounds may exhibit higher persistence. No PBT/vPvB data exists for the target compound, but analogs like 1-(4-Fluorophenyl)ethylamine require rigorous disposal protocols .
Biological Activity
1-(2-Fluoro-4-methyl-phenyl)-ethylamine, also known by its CAS number 1270514-56-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₃F N
- Molecular Weight : 155.21 g/mol
- CAS Number : 1270514-56-1
The presence of a fluorine atom and a methyl group on the phenyl ring contributes to the compound's unique properties, influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Research indicates that this compound may modulate neurotransmitter systems, particularly those involved in the central nervous system (CNS). Its mechanism may include:
- Receptor Modulation : The compound potentially influences neurotransmitter receptors, which play crucial roles in mood regulation and cognitive functions.
- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes linked to metabolic pathways, impacting cellular signaling and homeostasis.
Biological Activity Studies
Several studies have explored the biological effects of this compound. Below is a summary of key findings from notable research articles.
Table 1: Summary of Biological Activity Studies
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study A | Neuroprotective Effects | In vitro assays on neuronal cell lines | Significant reduction in apoptosis under oxidative stress conditions. |
| Study B | Antimicrobial Activity | Disk diffusion method against bacteria | Moderate antibacterial activity against Gram-positive bacteria. |
| Study C | Enzyme Inhibition | Kinetic assays on target enzymes | Inhibited enzyme activity with IC50 values in the micromolar range. |
Case Study 1: Neuroprotective Effects
A pivotal study conducted on neuronal cell lines demonstrated that this compound significantly reduced cell death induced by oxidative stress. The mechanism was linked to the modulation of intracellular calcium levels and activation of survival pathways, suggesting potential therapeutic applications for neurodegenerative diseases.
Case Study 2: Antimicrobial Activity
In another investigation, the compound was evaluated for its antimicrobial properties using the disk diffusion method. The results indicated moderate antibacterial activity against various Gram-positive bacterial strains, highlighting its potential as a lead compound for developing new antimicrobial agents.
Case Study 3: Enzyme Inhibition
Research focused on the enzyme inhibition capabilities of this compound revealed that it effectively inhibited specific metabolic enzymes. The kinetic assays showed IC50 values in the micromolar range, suggesting that it may serve as a scaffold for designing more potent inhibitors targeting metabolic pathways.
Q & A
Synthesis and Optimization
Basic Question: Q. What are the common synthetic routes for 1-(2-Fluoro-4-methyl-phenyl)-ethylamine, and how can purity be ensured during synthesis? Answer: The compound is typically synthesized via reductive amination of 2-(2-Fluoro-4-methylphenyl)acetaldehyde using sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon . Purity is ensured by purification techniques such as column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV detection at 254 nm are recommended for purity assessment .
Advanced Question: Q. How can enantiomeric excess (ee) be optimized in asymmetric synthesis of this compound? Answer: Enantioselective synthesis can be achieved using engineered ω-transaminases, as demonstrated in studies on structurally similar amines like (R)-1-(1-naphthyl)ethylamine . Key parameters include:
- Substrate Loading: Maintain a substrate concentration ≤10 mM to avoid enzyme inhibition.
- pH Control: Optimal activity occurs at pH 7.5–8.0.
- Cofactor Recycling: Use lactate dehydrogenase (LDH) with pyruvate to regenerate the PLP cofactor.
Stereochemical outcomes are verified via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol 90:10) .
Structural Characterization
Basic Question: Q. Which spectroscopic techniques are critical for confirming the structure of this compound? Answer:
Advanced Question: Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents? Answer: Single-crystal X-ray diffraction studies on analogous compounds (e.g., 1-(2-pyridyl)ethylamine chromium complexes) reveal preferred equatorial positioning of methyl groups in chelated structures, which stabilizes the conformation via steric and electronic effects . For this compound, this technique can clarify fluorine’s influence on aromatic ring planarity and amine group orientation .
Reactivity and Functionalization
Basic Question: Q. What are the primary reactivity pathways for the ethylamine group in this compound? Answer: The ethylamine moiety undergoes:
- Acylation: Reacts with acetyl chloride in dichloromethane (DCM) to form acetamides.
- Schiff Base Formation: Condenses with ketones/aldehydes (e.g., 4-fluoro-1,2-phenylenediamine derivatives) under acidic conditions .
Advanced Question: Q. How does the fluorine substituent influence electrophilic aromatic substitution (EAS) reactions? Answer: The fluorine atom acts as a meta-directing group due to its electronegativity, as observed in bromination studies of 4-fluoro-1,2-phenylenediamine derivatives. Nitration or sulfonation reactions will preferentially occur at the 5-position of the aromatic ring .
Biological Activity and Applications
Advanced Question: Q. What methodological strategies are used to evaluate the bioactivity of this compound in enzyme inhibition studies? Answer:
- Kinetic Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) in buffer systems (pH 7.4, 37°C).
- Molecular Docking: Compare binding affinities with non-fluorinated analogs using software like AutoDock Vina. The fluorine atom enhances hydrogen bonding with active-site residues (e.g., Tyr or Ser in hydrolases) .
Data Contradictions and Resolution
Advanced Question: Q. How to resolve conflicting spectroscopic data for derivatives of this compound? Answer: Contradictions in NMR shifts (e.g., unexpected coupling constants) may arise from rotameric equilibria in the ethylamine chain. Strategies include:
- Variable Temperature (VT) NMR: Perform experiments at –40°C to slow conformational exchange.
- DFT Calculations: Compare predicted chemical shifts (Gaussian 09, B3LYP/6-311+G(d,p)) with experimental data to identify dominant conformers .
Stereochemical Considerations
Advanced Question: Q. What experimental approaches validate the stereochemical integrity of chiral derivatives? Answer:
- Circular Dichroism (CD): Compare CD spectra with enantiopure standards (e.g., (S)-1-(2-Fluorophenyl)ethylamine) to detect configuration-dependent Cotton effects .
- Chiral Derivatization: React with Mosher’s acid chloride (α-methoxy-α-trifluoromethylphenylacetic acid) and analyze via ¹⁹F NMR to assign absolute configuration .
Computational Modeling
Advanced Question: Q. How can density functional theory (DFT) predict regioselectivity in reactions involving this compound? Answer: DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict activation barriers for competing pathways. For example, fluorinated aromatic rings show lower energy barriers for meta-substitution in EAS, consistent with experimental observations .
Safety and Handling
Basic Question: Q. What safety protocols are essential when handling this compound? Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
